4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide
Description
4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide is a halogenated piperidine derivative featuring a bromine atom at the 4-position and a 2,2-difluoroethyl group at the 1-position of the piperidine ring. The hydrobromide salt enhances its stability and solubility for pharmaceutical or synthetic applications. The 2,2-difluoroethyl group is notable for its electron-withdrawing properties, which may influence reactivity and binding interactions in drug design contexts.
Properties
Molecular Formula |
C7H13Br2F2N |
|---|---|
Molecular Weight |
308.99 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C7H12BrF2N.BrH/c8-6-1-3-11(4-2-6)5-7(9)10;/h6-7H,1-5H2;1H |
InChI Key |
KLHTXRBRTCBBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)CC(F)F.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide typically involves the reaction of 4-bromopiperidine with 2,2-difluoroethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Chemical Reactions Analysis
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the difluoroethyl group.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated piperidines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)piperidine Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Electronic and Steric Effects
Biological Activity
4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidine class, which is significant in medicinal chemistry for its diverse biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
The chemical structure of 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide can be represented as follows:
- Molecular Formula : C8H10BrF2N
- Molecular Weight : 250.08 g/mol
- IUPAC Name : 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the bromine and difluoroethyl groups enhances its lipophilicity and binding affinity to these targets, potentially modulating their activity.
Anti-Cancer Activity
Recent studies have indicated that derivatives of piperidine, including 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide, exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- Methodology : MTT assay was employed to evaluate cell viability.
- Findings : Compounds derived from piperidine showed comparable anticancer potential to standard chemotherapeutics like 5-FU. Specifically, certain derivatives demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells by disrupting the cell cycle at the G2/M phase .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For example:
- AChE Inhibition : Compounds with similar structures have shown promising AChE inhibitory activity with IC50 values in the nanomolar range.
- Mechanism : The inhibition of AChE leads to increased levels of acetylcholine in synapses, which may improve cognitive functions .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure influence biological activity:
Case Studies
-
Case Study on Anti-Cancer Activity :
- A study synthesized various derivatives of piperidine and evaluated their effects on A549 and HCT-116 cell lines.
- Results indicated that certain compounds exhibited over 70% inhibition of cell growth at low micromolar concentrations.
-
Neuroprotective Study :
- Molecular docking studies were conducted to assess the binding affinity of 4-Bromo-1-(2,2-difluoroethyl)piperidine hydrobromide against hAChE.
- The docking scores indicated strong interactions with critical residues in the active site of AChE, supporting its potential as a therapeutic agent for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
